Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate
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Overview
Description
Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate is a chemical compound with the molecular formula C14H18FNO2 It is a derivative of benzoate, featuring a piperidine ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-fluorobenzaldehyde with methylamine under reductive amination conditions.
Esterification: The resulting 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(4-fluoro-1-methylpiperidin-4-yl)benzoic acid.
Reduction: 4-(4-fluoro-1-methylpiperidin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating biological pathways related to pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloro-1-methylpiperidin-4-yl)benzoate
- Methyl 4-(4-bromo-1-methylpiperidin-4-yl)benzoate
- Methyl 4-(4-iodo-1-methylpiperidin-4-yl)benzoate
Uniqueness
Methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-16-9-7-14(15,8-10-16)12-5-3-11(4-6-12)13(17)18-2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKKTYFHEBORQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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